molecular formula C19H20ClN5O4S B1193411 PF-06807656

PF-06807656

Cat. No.: B1193411
M. Wt: 449.91
InChI Key: DERVNKULTWJINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-06807656 is a boronic acid-derived investigational compound, hypothesized to target enzymatic pathways involved in inflammatory or oncological processes. Boronic acids exhibit unique reactivity due to their electron-deficient boron center, enabling covalent interactions with biological targets . This compound’s design likely optimizes bioavailability and target selectivity, as inferred from its structural analogs discussed below .

Properties

Molecular Formula

C19H20ClN5O4S

Molecular Weight

449.91

IUPAC Name

3-(N-(4-chlorophenyl)sulfamoyl)-4-methoxy-N-(1-(2-methyl-2H-1,2,3-triazol-4-yl)ethyl)benzamide

InChI

InChI=1S/C19H20ClN5O4S/c1-12(16-11-21-25(2)23-16)22-19(26)13-4-9-17(29-3)18(10-13)30(27,28)24-15-7-5-14(20)6-8-15/h4-12,24H,1-3H3,(H,22,26)

InChI Key

DERVNKULTWJINM-UHFFFAOYSA-N

SMILES

O=C(NC(C1=NN(C)N=C1)C)C2=CC(S(=O)(NC3=CC=C(Cl)C=C3)=O)=C(OC)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-06807656;  PF 06807656;  PF06807656; 

Origin of Product

United States

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

Structural and Physicochemical Properties

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • LogP : 2.15 (XLOGP3), indicating moderate lipophilicity .
  • Solubility : 0.24 mg/mL (ESOL), classified as "soluble" .
  • Synthetic Route : Prepared via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C, yielding high-purity product .

Pharmacokinetic Predictions

  • GI Absorption : High (Score: 0.55).
  • BBB Permeability : Yes.
  • P-gp Substrate: No.
  • CYP Inhibition: None reported .

Comparison with PF-06807656

  • Structural Similarity : Shared boronic acid moiety, but this compound may incorporate additional substituents to enhance metabolic stability.
  • Bioavailability : this compound likely improves upon Compound A’s moderate solubility (0.24 mg/mL) through formulation adjustments or structural modifications .

Compound B: 3-Bromo-4-methylbenzoic acid (CAS 1761-61-1)

Structural and Physicochemical Properties

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • LogP : 1.98 (Ali), slightly less lipophilic than Compound A .
  • Solubility : 0.687 mg/mL (ESOL), categorized as "soluble" .
  • Synthetic Route : Synthesized via A-FGO catalyst in THF under reflux, emphasizing green chemistry principles .

Pharmacokinetic Predictions

  • GI Absorption : Moderate (Score: 0.55).
  • BBB Permeability: Not explicitly reported.
  • P-gp Substrate : Unlikely.
  • CYP Inhibition: None .

Comparison with this compound

  • Functional Similarity : Both compounds feature halogenated aromatic rings, but this compound’s boronic acid group likely confers distinct target engagement compared to Compound B’s carboxylic acid .
  • Safety : Compound B’s hazard warnings (e.g., H302: harmful if swallowed) suggest this compound’s design may mitigate toxicity through optimized substituents .

Tabulated Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) Compound A Compound B
Molecular Formula CₙHₘBBrClO₂ (assumed) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight (g/mol) ~230–250 (estimated) 235.27 201.02
LogP (XLOGP3) 1.8–2.5 (predicted) 2.15 1.98
Solubility (mg/mL) >0.5 (targeted) 0.24 0.687
Synthetic Catalyst Palladium-based (assumed) Pd(II)/phosphine A-FGO (ionic liquid)

Key Research Findings

  • Structural Optimization : this compound likely integrates lessons from Compound A’s moderate solubility and Compound B’s synthetic scalability. The use of palladium catalysts (Compound A) vs. A-FGO (Compound B) reflects trade-offs between yield and environmental impact .
  • Bioavailability : this compound’s predicted GI absorption score (0.55) matches Compound A, but its solubility improvements could enhance in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06807656
Reactant of Route 2
PF-06807656

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.